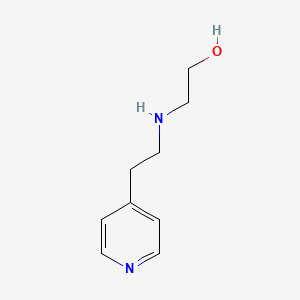

2-(2-Pyridin-4-yl-ethylamino)-ethanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(2-Pyridin-4-yl-ethylamino)-ethanol, also known as 2-PEA, is an organic compound that has been studied for its potential applications in various scientific fields. It is a derivative of ethanol and has been studied for its potential use as a reactant in organic synthesis, as a biomolecule for medical research, and as a drug for therapeutic treatments. 2-PEA is a colorless, water-soluble compound that can be synthesized in the laboratory using a variety of methods.

Aplicaciones Científicas De Investigación

Protecting Groups for Carboxylic Acids

- 2-(Pyridin-2-yl)ethanol has been identified as an effective protecting group for carboxylic acids. It can be selectively removed either chemically under alkaline conditions or thermally at or above 110 °C, while remaining stable under acidic conditions and resisting catalytic hydrogenolysis (Elladiou & Patrickios, 2012).

Synthesis and Characterization of Complexes

- The compound has been used in the synthesis of a novel Imidazo[1,5-a]Pyridine Derivative and its cadmium chloride complex. The complex has been characterized by elemental analysis, FT-IR, Raman and 1H NMR spectroscopy, and single-crystal X-ray diffraction (Hakimi et al., 2012).

- Additionally, the synthesis of Schiff base ligands derived from 2-(2-aminoethylamino)ethanol and their Cu(II) complexes has been reported. These ligands have been used to probe the effect of arm length and inter- and intramolecular interactions in complex formation (Keypour et al., 2015).

Catalysis and Chemical Sensing

- Research has explored the use of 2-(2-Pyridin-4-yl-ethylamino)-ethanol derivatives in catalytic processes, such as ethylene oligomerization by nickel(II) complexes chelated by (amino)pyridine ligands (Nyamato et al., 2016).

- Also, it has been used in the synthesis of a chemosensor for monitoring Zn2+ concentrations in living cells and aqueous solution. This sensor showed a remarkable fluorescence enhancement in the presence of Zn2+ (Park et al., 2015).

Propiedades

IUPAC Name |

2-(2-pyridin-4-ylethylamino)ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O/c12-8-7-11-6-3-9-1-4-10-5-2-9/h1-2,4-5,11-12H,3,6-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYOVBYMKRWIZOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1CCNCCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Pyridin-4-yl-ethylamino)-ethanol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-3-(4-{2-[4-(Trifluoromethyl)piperidino]ethoxy}phenyl)-2-propenoic acid](/img/structure/B2604781.png)

![1-[(4-methoxyphenoxy)methyl]-N-methyl-4-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide](/img/structure/B2604784.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2604785.png)

![1-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(tetrahydrofuran-2-ylmethyl)quinazoline-2,4(1H,3H)-dione](/img/structure/B2604791.png)

![N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}cyclohex-3-ene-1-carboxamide](/img/structure/B2604792.png)

![3-(2-chlorobenzyl)-6-(4-methoxybenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2604797.png)